
D-Alanyl-O-octadecanoyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanyl-O-octadecanoyl-L-serine is a synthetic compound that combines the amino acids D-alanine and L-serine with an octadecanoyl (stearoyl) fatty acid chain. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in biochemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-octadecanoyl-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or benzyl groups.
Acylation: The protected L-serine is then acylated with octadecanoyl chloride in the presence of a base like triethylamine to form the octadecanoyl-L-serine intermediate.
Deprotection: The protecting groups are removed under acidic or hydrogenolytic conditions to yield the free octadecanoyl-L-serine.
Coupling with D-Alanine: The final step involves coupling D-alanine with the octadecanoyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group of the fatty acid chain, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino acid residues, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
D-Alanyl-O-octadecanoyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide-lipid interactions and membrane dynamics.
Biology: Investigated for its role in modulating cell membrane properties and signaling pathways.
Industry: Utilized in the development of novel biomaterials and surfactants.
Mécanisme D'action
The mechanism of action of D-Alanyl-O-octadecanoyl-L-serine involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.
Comparaison Avec Des Composés Similaires
D-Alanyl-L-serine: Lacks the octadecanoyl chain, making it less hydrophobic and less effective in modulating membrane properties.
L-Alanyl-O-octadecanoyl-L-serine: Contains L-alanine instead of D-alanine, which may affect its interaction with biological systems due to stereochemical differences.
D-Alanyl-O-octadecanoyl-D-serine: Contains D-serine instead of L-serine, which may alter its biological activity and interactions.
Uniqueness: D-Alanyl-O-octadecanoyl-L-serine is unique due to its specific combination of D-alanine, L-serine, and an octadecanoyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in interacting with cell membranes and modulating their properties.
Propriétés
Numéro CAS |
921933-93-9 |
|---|---|
Formule moléculaire |
C24H46N2O5 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21+/m1/s1 |
Clé InChI |
GGSJDBBQXAUZNA-RTWAWAEBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)

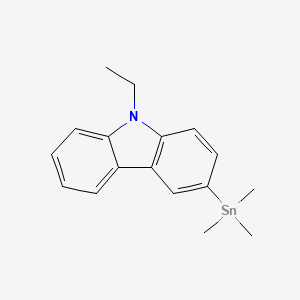
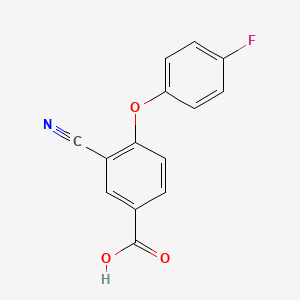
![3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12627311.png)
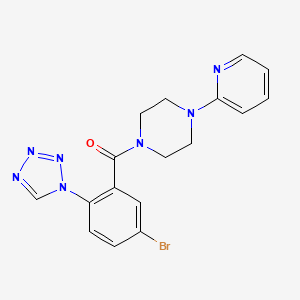
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
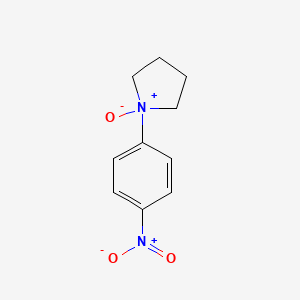
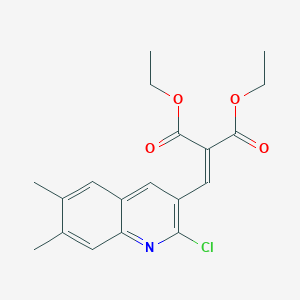
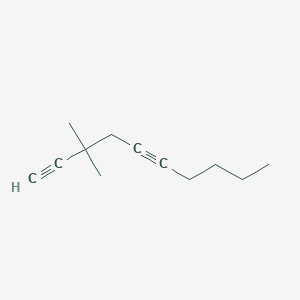

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)
